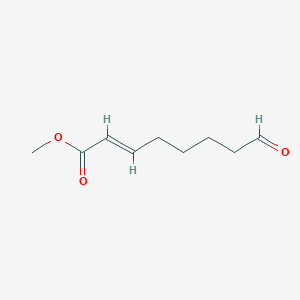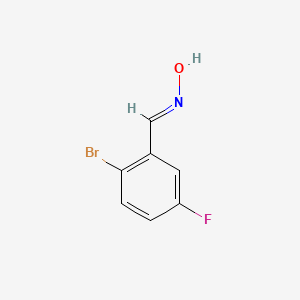
5-(m-Tolyl)pyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(m-Tolyl)pyridine-3,4-diamine is an organic compound that features a pyridine ring substituted with a tolyl group at the 5-position and amino groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)pyridine-3,4-diamine typically involves the functionalization of a pyridine ring One common method is the direct amination of a pyridine derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of 5-(m-Tolyl)pyridine followed by catalytic hydrogenation to reduce the nitro groups to amino groups. The reaction conditions typically include the use of solvents like ethanol or dimethyl sulfoxide and catalysts such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
5-(m-Tolyl)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-(m-Tolyl)pyridine-3,4-dinitro.
Reduction: this compound.
Substitution: 5-(m-Tolyl)pyridine-3,4-diamide or 5-(m-Tolyl)pyridine-3,4-dialkylamine.
Scientific Research Applications
5-(m-Tolyl)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 5-(m-Tolyl)pyridine-3,4-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The amino groups can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: Lacks the tolyl group, making it less hydrophobic.
5-(p-Tolyl)pyridine-3,4-diamine: Similar structure but with the tolyl group in a different position, affecting its steric and electronic properties.
5-(m-Tolyl)pyridine-2,3-diamine: Amino groups in different positions, leading to different reactivity and applications.
Uniqueness
5-(m-Tolyl)pyridine-3,4-diamine is unique due to the specific positioning of the tolyl and amino groups, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-(3-methylphenyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C12H13N3/c1-8-3-2-4-9(5-8)10-6-15-7-11(13)12(10)14/h2-7H,13H2,1H3,(H2,14,15) |
InChI Key |
WCLGJEABTVCQSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=CC(=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


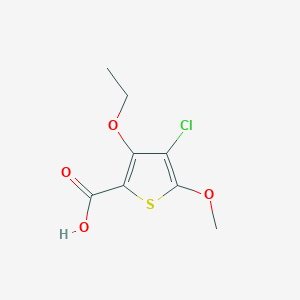
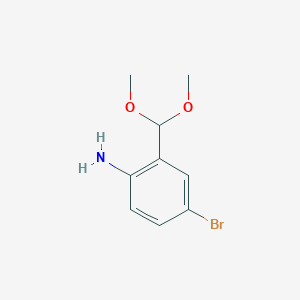

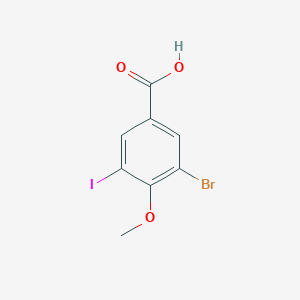
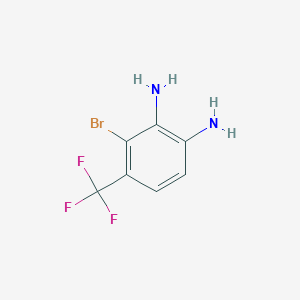

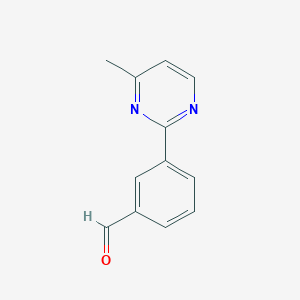


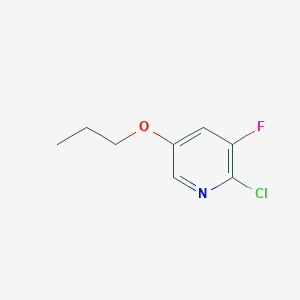

![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
